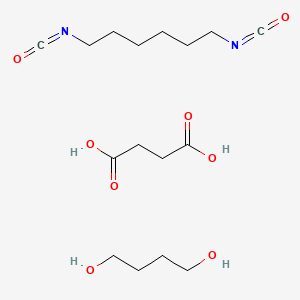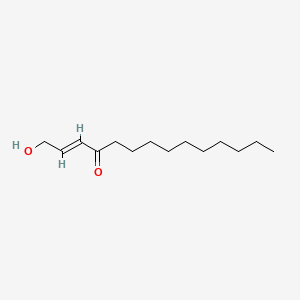
Silymarin, 80per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silymarin is an extract from the Silybum marianum (milk thistle) plant containing various flavonolignans, with silybin being the major one . It is noted for its antioxidant properties and support of healthy liver function . Silymarin 80% is a potent herb for liver disorders .
Synthesis Analysis
A high-performance liquid chromatographic/tandem mass spectrometric method was developed for the determination of the major bioactive flavonolignans in silymarin . Eight active components of silymarin with the same elemental composition, including silychristins A and B, silydianin, silybin A and B, isosilybin A and B and an unknown compound were completely separated .Molecular Structure Analysis
Silymarin is a mixture of flavonolignans including silychristins A and B, silydianin, silybins A and B and isosilybins A and B as the main bioactive constituents . The chemical structures of the nine major silymarin components are shown in Fig. 1 .Chemical Reactions Analysis
The collision-induced dissociation (CID) MS/MS spectra of these silymarin constituents were studied: the spectral similarity values of the component pairs were determined, and simple criteria were found for distinguishing the components .Physical And Chemical Properties Analysis
Silymarin is a C25 containing flavonoid mixture, extracted from the Silybum marianum (milk thistle) plant . It contains about 70–80% w/w of flavonolignans . The exact composition and concentration have been withheld as a trade secret .Mécanisme D'action
Silymarin is believed to protect the liver by stabilizing cell membranes, thereby inhibiting the entry of various toxins into liver cells . It may also promote hepatocyte growth and prevent oxidation and inflammation in the liver . Silymarin is thought to protect the liver by preventing the entry of toxins into the hepatocyte and by stimulating nucleolar polymerase A, which, in turn, increases protein synthesis and liver regeneration .
Orientations Futures
Silymarin and silybin are important resources for the pharmaceutical industry as constituents of dietary supplements for improving liver functions . They have potential use and new perspectives for application, as well as scientific evidence about the natural origin, biosynthesis pathways, and physicochemical properties of silybin and silymarin flavonolignans .
Propriétés
Numéro CAS |
144160-53-2 |
|---|---|
Nom du produit |
Silymarin, 80per cent |
Formule moléculaire |
C6H9N3O3S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, (2'S,4'aS,8'aS)-](/img/structure/B1177049.png)

